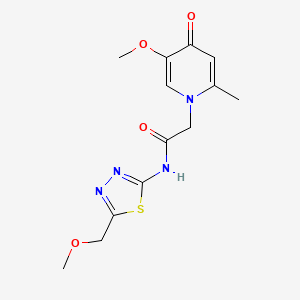![molecular formula C20H27ClN4S B13368893 6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13368893.png)
6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile is a complex organic compound with a quinoline backbone
Méthodes De Préparation
The synthesis of 6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The quinoline derivative is chlorinated to introduce the chlorine atom at the 6th position.
Amination: The chlorinated quinoline undergoes amination with 4-(diethylamino)-1-methylbutylamine.
Methylation: The compound is then methylated to introduce the methylsulfanyl group at the 2nd position.
Cyanation: Finally, the compound is subjected to cyanation to introduce the carbonitrile group at the 3rd position.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Applications De Recherche Scientifique
6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit enzymes involved in the metabolic pathways of parasites, thereby exerting its antimalarial effects. The compound may also bind to DNA, interfering with transcription and translation processes.
Comparaison Avec Des Composés Similaires
6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile can be compared with other quinoline derivatives, such as chloroquine and quinacrine. While all these compounds share a quinoline backbone, this compound is unique due to its specific substituents, which may confer different biological activities and chemical properties.
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with distinct substituents on the quinoline ring.
Primaquine: A quinoline derivative used in the treatment of malaria.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C20H27ClN4S |
|---|---|
Poids moléculaire |
391.0 g/mol |
Nom IUPAC |
6-chloro-4-[5-(diethylamino)pentan-2-ylamino]-2-methylsulfanylquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H27ClN4S/c1-5-25(6-2)11-7-8-14(3)23-19-16-12-15(21)9-10-18(16)24-20(26-4)17(19)13-22/h9-10,12,14H,5-8,11H2,1-4H3,(H,23,24) |
Clé InChI |
ZOGRIYYVIOABOP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(C)NC1=C(C(=NC2=C1C=C(C=C2)Cl)SC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)ethyl acetate](/img/structure/B13368810.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368814.png)
![3-(1-Benzofuran-2-yl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368826.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13368845.png)

![Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13368856.png)
![Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13368858.png)
![1-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenoxy-1-azetidinyl]-9b-(methylsulfanyl)-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolin-2-one](/img/structure/B13368861.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13368864.png)
![6-(1,3-Benzodioxol-5-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368865.png)
![1-{[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B13368869.png)
![4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13368873.png)
![2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B13368875.png)
![1-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13368883.png)
